molecular formula C25H36O6 B579074 3-[(2R,3R)-5-hydroxy-7-methoxy-2,3-dimethyl-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-6-yl]octanoic acid CAS No. 17230-75-0

3-[(2R,3R)-5-hydroxy-7-methoxy-2,3-dimethyl-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-6-yl]octanoic acid

Cat. No.: B579074
CAS No.: 17230-75-0
M. Wt: 432.557
InChI Key: NNLXQVOOLYKUPC-YNPPLXCJSA-N
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Description

3-[(2R,3R)-5-hydroxy-7-methoxy-2,3-dimethyl-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-6-yl]octanoic acid is a naturally occurring compound isolated from the propolis of stingless bees, specifically from the species Tetragonula aff. biroi, collected in South Sulawesi, Indonesia . It is known for its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of papuanic acid involves several steps, including the Friedel-Crafts acylation of phloroglucinol and tigloyl chloride, followed by a Michael addition type reaction . This process results in a mixture of trans and cis products, which are then separated and purified.

Industrial Production Methods

Currently, there is limited information on the industrial production methods of papuanic acid. Most of the available data focuses on laboratory-scale synthesis and isolation from natural sources.

Chemical Reactions Analysis

Types of Reactions

3-[(2R,3R)-5-hydroxy-7-methoxy-2,3-dimethyl-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-6-yl]octanoic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in papuanic acid.

    Substitution: Substitution reactions can introduce new functional groups into the papuanic acid molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of papuanic acid with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

3-[(2R,3R)-5-hydroxy-7-methoxy-2,3-dimethyl-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-6-yl]octanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of papuanic acid involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting the activity of specific enzymes and proteins involved in oxidative stress and inflammation . This leads to a reduction in the levels of reactive oxygen species and the modulation of inflammatory responses.

Comparison with Similar Compounds

3-[(2R,3R)-5-hydroxy-7-methoxy-2,3-dimethyl-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-6-yl]octanoic acid is similar to other phloroglucinol derivatives, such as:

Uniqueness

This compound is unique due to its specific chemical structure and the presence of distinct functional groups that contribute to its biological activities. Its ability to inhibit oxidative stress and inflammation makes it a valuable compound for further research and development.

Properties

CAS No.

17230-75-0

Molecular Formula

C25H36O6

Molecular Weight

432.557

IUPAC Name

3-[(2R,3R)-5-hydroxy-7-methoxy-2,3-dimethyl-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-6-yl]octanoic acid

InChI

InChI=1S/C25H36O6/c1-7-8-9-10-17(13-19(26)27)20-23(29)21-22(28)15(4)16(5)31-25(21)18(24(20)30-6)12-11-14(2)3/h11,15-17,29H,7-10,12-13H2,1-6H3,(H,26,27)/t15-,16-,17?/m1/s1

InChI Key

NNLXQVOOLYKUPC-YNPPLXCJSA-N

SMILES

CCCCCC(CC(=O)O)C1=C(C2=C(C(=C1OC)CC=C(C)C)OC(C(C2=O)C)C)O

Origin of Product

United States

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